Welcome to the BenchChem Online Store!
molecular formula C12H14O5 B1683481 Velaresol CAS No. 77858-21-0

Velaresol

Cat. No. B1683481
M. Wt: 238.24 g/mol
InChI Key: NSUDGNLOXMLAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04410537

Procedure details

Ethyl 5-(2-formyl-3-methoxphenoxy)pentanoate (Example 4) (2.0 g, 0.00704 M), sodium thiocresolate (2.06 g, 0.014 M), hexamethylphosphoramide (2.48 ml, 0.014 M) and benzene (10 ml) were placed in a round bottom flask and refluxed for 18 hours. The reaction mixture, containing ethyl 5-(2-formyl-3-hydroxyphenoxy)pentanoate, was then cooled and poured into 2 N sodium hydroxide solution (20 ml). The organic layer was removed, diluted with ether (20 ml), then extracted with 2 N sodium hydroxide solution (2×20 ml). The aqueous layers were combined and extracted with dichloromethane (2×20 ml). The organic layer was discarded and the aqueous layer acidified with concentrated hydrochloric acid. The resulting precipitate was filtered, washed with water and dried in a desiccator over phosphorus pentoxide to give 5-(2-formyl-3-hydroxyphenoxy)pentanoic acid, m.p. 98°-99° C. from ethyl acetate/petrol.
[Compound]
Name
Ethyl 5-(2-formyl-3-methoxphenoxy)pentanoate
Quantity
2 g
Type
reactant
Reaction Step One
Name
sodium thiocresolate
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
ethyl 5-(2-formyl-3-hydroxyphenoxy)pentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C(C([O-])=S)=CC=CC=1O.[Na+].CN(C)P(N(C)C)(N(C)C)=O.[CH:24]([C:26]1[C:41]([OH:42])=[CH:40][CH:39]=[CH:38][C:27]=1[O:28][CH2:29][CH2:30][CH2:31][CH2:32][C:33]([O:35]CC)=[O:34])=[O:25].[OH-].[Na+]>C1C=CC=CC=1>[CH:24]([C:26]1[C:41]([OH:42])=[CH:40][CH:39]=[CH:38][C:27]=1[O:28][CH2:29][CH2:30][CH2:31][CH2:32][C:33]([OH:35])=[O:34])=[O:25] |f:0.1,4.5|

Inputs

Step One
Name
Ethyl 5-(2-formyl-3-methoxphenoxy)pentanoate
Quantity
2 g
Type
reactant
Smiles
Name
sodium thiocresolate
Quantity
2.06 g
Type
reactant
Smiles
C=1(C(=CC=CC1O)C(=S)[O-])C.[Na+]
Name
Quantity
2.48 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
ethyl 5-(2-formyl-3-hydroxyphenoxy)pentanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=C(OCCCCC(=O)OCC)C=CC=C1O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
ADDITION
Type
ADDITION
Details
diluted with ether (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with 2 N sodium hydroxide solution (2×20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×20 ml)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a desiccator over phosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(OCCCCC(=O)O)C=CC=C1O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.